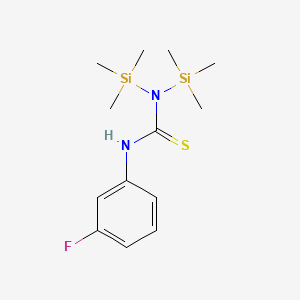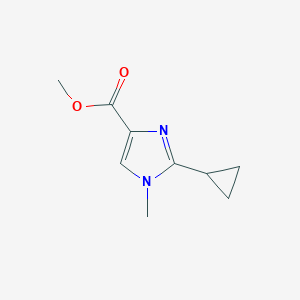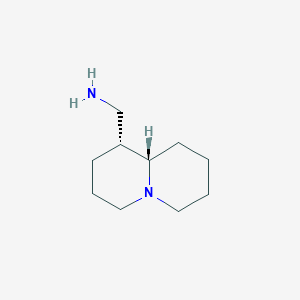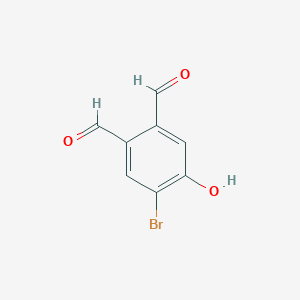
1,1-Bis(trimethylsilyl)-3-(m-fluorophenyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of trimethylsilyl groups and a fluorophenyl group attached to a thiourea moiety
Métodos De Preparación
The synthesis of 1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea typically involves the reaction of trimethylsilyl chloride with 3-fluorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The fluorophenyl group can form specific interactions with target proteins, leading to inhibition or modulation of their activity. The thiourea moiety can also participate in hydrogen bonding and other non-covalent interactions, contributing to the overall binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea can be compared with other similar compounds, such as:
1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea: The fluorine atom is positioned differently, affecting the compound’s steric and electronic characteristics.
1,1-Bis(trimethylsilyl)-3-(3-chlorophenyl)-2-thiourea: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.
The uniqueness of 1,1-Bis(trimethylsilyl)-3-(3-fluorophenyl)-2-thiourea lies in its specific combination of trimethylsilyl, fluorophenyl, and thiourea groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
71457-02-8 |
|---|---|
Fórmula molecular |
C13H23FN2SSi2 |
Peso molecular |
314.57 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-8-11(14)10-12/h7-10H,1-6H3,(H,15,17) |
Clave InChI |
KIOOTTPZNBMTJC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(C(=S)NC1=CC(=CC=C1)F)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)


![(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)

![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)
![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)


![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)
![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)

